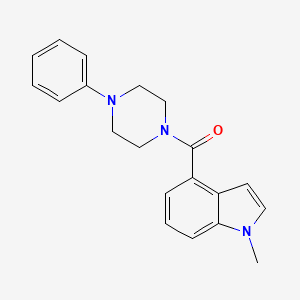![molecular formula C16H16N2O3S2 B12187872 [(4-Propoxynaphthyl)sulfonyl]-1,3-thiazol-5-ylamine](/img/structure/B12187872.png)
[(4-Propoxynaphthyl)sulfonyl]-1,3-thiazol-5-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Propoxynaphthyl)sulfonyl]-1,3-thiazol-5-ylamine is a complex organic compound that features a naphthalene ring substituted with a propoxy group, a sulfonyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Propoxynaphthyl)sulfonyl]-1,3-thiazol-5-ylamine typically involves multiple steps:
Formation of the 4-propoxynaphthalene: This can be achieved by reacting naphthalene with propyl bromide in the presence of a base such as potassium carbonate.
Sulfonylation: The 4-propoxynaphthalene is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Thiazole Ring Formation: The final step involves the formation of the thiazole ring. This can be done by reacting the sulfonylated naphthalene with thiourea in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4-Propoxynaphthyl)sulfonyl]-1,3-thiazol-5-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorosulfonic acid for sulfonylation, thiourea for thiazole ring formation.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the sulfonyl and thiazole groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
[(4-Propoxynaphthyl)sulfonyl]-1,3-thiazol-5-ylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [(4-Propoxynaphthyl)sulfonyl]-1,3-thiazol-5-ylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiazole ring can interact with nucleophilic sites, affecting various biochemical pathways.
Comparison with Similar Compounds
[(4-Propoxynaphthyl)sulfonyl]-1,3-thiazol-5-ylamine can be compared with other sulfonyl-thiazole compounds:
[(4-Methoxynaphthyl)sulfonyl]-1,3-thiazol-5-ylamine: Similar structure but with a methoxy group instead of a propoxy group, leading to different reactivity and applications.
[(4-Ethoxynaphthyl)sulfonyl]-1,3-thiazol-5-ylamine: Contains an ethoxy group, which affects its solubility and interaction with biological targets.
Properties
Molecular Formula |
C16H16N2O3S2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-propoxy-N-(1,3-thiazol-5-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H16N2O3S2/c1-2-9-21-14-7-8-15(13-6-4-3-5-12(13)14)23(19,20)18-16-10-17-11-22-16/h3-8,10-11,18H,2,9H2,1H3 |
InChI Key |
IUJIWWDPDCKQRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CN=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(4-bromophenyl)propyl]amino}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B12187795.png)
![N-(diphenylmethyl)-2-{[2-(4-methoxyphenoxy)ethyl]amino}propanamide](/img/structure/B12187800.png)
![Bis(2-hydroxyethyl){[4-butoxy-3-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12187808.png)

![1,4-Bis[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B12187833.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12187838.png)
![6-(2-chlorophenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B12187839.png)
![2-(2,4-dichlorophenoxy)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B12187841.png)
![N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12187845.png)

![3-(4-Bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine](/img/structure/B12187858.png)

![N-[2-(2lambda4,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide](/img/structure/B12187869.png)
![1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-phenyl-1H-indole](/img/structure/B12187878.png)
